molecular formula C16H31BO4 B7954282 Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate

Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate

Cat. No.: B7954282
M. Wt: 298.2 g/mol
InChI Key: JNWCVSVMDVWLPW-UHFFFAOYSA-N
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Description

Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate is an organic compound with the molecular formula C16H31BO4. It is a boronic ester, which is a class of compounds known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is often used as a building block in the synthesis of more complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate typically involves the reaction of 8-bromo-octanoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert conditions, usually in a solvent like tetrahydrofuran (THF), and requires heating to facilitate the formation of the boronic ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of polymers, materials science, and nanotechnology.

Mechanism of Action

The mechanism of action of Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is a key step in the synthesis of various organic molecules.

Comparison with Similar Compounds

Ethyl 8-(tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate can be compared with other boronic esters such as:

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but lacks the octanoate chain, making it less versatile in certain synthetic applications.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a phenyl group instead of an octanoate chain, which affects its reactivity and applications.

    N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: A more complex boronic ester with additional functional groups, used in specialized synthetic applications.

This compound stands out due to its unique combination of stability, reactivity, and versatility in various chemical reactions and applications.

Properties

IUPAC Name

ethyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BO4/c1-6-19-14(18)12-10-8-7-9-11-13-17-20-15(2,3)16(4,5)21-17/h6-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWCVSVMDVWLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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